Chiral Resolution Yield: (R)-Enantiomer vs. (S)-Enantiomer via Diastereomeric Mandelate Salt Formation
In the patented resolution process described in CN111909087A, racemic novoldiamine (80 g, 0.51 mol) is treated sequentially with D‑mandelic acid and then L‑mandelic acid to yield both enantiomers. The (S)-enantiomer is isolated first as the L‑mandelate salt (67 g, 85% yield based on half the racemate), followed by the (R)-enantiomer as the D‑mandelate salt (62 g, 79% yield based on half the racemate) [1]. The process delivers the (R)-enantiomer with a chiral purity suitable for direct use in the synthesis of (R)-chloroquine phosphate without additional purification .
| Evidence Dimension | Isolated yield of diastereomeric mandelate salt (proxy for enantiomeric purity) |
|---|---|
| Target Compound Data | 62 g D‑mandelate salt (R-enantiomer) from 80 g racemate; ~79% yield |
| Comparator Or Baseline | 67 g L‑mandelate salt (S-enantiomer) from the same 80 g racemate; ~85% yield |
| Quantified Difference | 6% lower yield for the (R)-enantiomer compared to the (S)-enantiomer under identical conditions |
| Conditions | Resolution performed in isopropanol with 0.27 mol mandelic acid per step at 20–25 °C |
Why This Matters
This directly comparable yield data allows procurement to model the cost of the (R)-enantiomer relative to the (S)-enantiomer, which is critical for API cost‑of‑goods calculations in enantioselective manufacturing.
- [1] CN111909087A – Preparation method of chiral aminochloroquinoline, Embodiment 1. Zhuhai Rundu Pharmaceutical Co., Ltd., 2020. View Source
